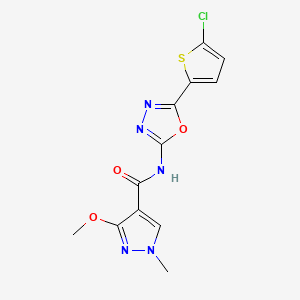![molecular formula C7H5N3O2 B2361037 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 80356-97-4](/img/structure/B2361037.png)
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that has garnered interest due to its potential biological activities. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The synthesis of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through several synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . One efficient method involves the cyclization of a halo-pyrazine derivative using palladium-catalyzed Sonogashira cross-coupling followed by base-induced C–N cyclization . Another approach involves a one-pot protocol starting with a halo-pyrazine derivative and employing microwave irradiation to enhance regio- and stereo-selectivities .
Analyse Des Réactions Chimiques
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and bases for cyclization reactions . Major products formed from these reactions include amino-pyrrolopyrazines and dihydrodipyrrolopyrazines .
Applications De Recherche Scientifique
In chemistry, it serves as a valuable scaffold for drug discovery due to its diverse biological activities . In biology, it has been investigated for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . In medicine, it holds promise as a lead compound for developing new therapeutic agents . Additionally, it has applications in the industry as a component in organic optoelectronic materials .
Mécanisme D'action
The mechanism of action of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The compound’s ability to form hydrogen bonds and interact with specific residues in target proteins contributes to its biological activity .
Comparaison Avec Des Composés Similaires
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and pyrrolo[2,3-b]pyrazine . While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . The unique structure of this compound, with its specific arrangement of nitrogen atoms, contributes to its distinct biological activities .
Propriétés
IUPAC Name |
3-methylpyrrolo[3,4-b]pyrazine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-3-2-8-4-5(9-3)7(12)10-6(4)11/h2H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKIDNHBRDOFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80356-97-4 |
Source


|
| Record name | 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2360954.png)
![2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2360955.png)



![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2360960.png)


![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)




methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
